molecular formula C9H8O2 B1583000 3-Acetylbenzaldehyde CAS No. 41908-11-6

3-Acetylbenzaldehyde

Cat. No. B1583000
CAS RN: 41908-11-6
M. Wt: 148.16 g/mol
InChI Key: QVNFUJVNBRCKNJ-UHFFFAOYSA-N
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Description

3-Acetylbenzaldehyde (3-AB) is an aromatic aldehyde compound that is used in a variety of applications, including organic synthesis, drug synthesis, and as a flavoring agent. In organic synthesis, 3-AB is used as a precursor for the synthesis of a variety of heterocyclic compounds. In drug synthesis, 3-AB is used in the production of certain drugs, such as the anti-cancer drug imatinib. As a flavoring agent, 3-AB is used to impart a sweet, floral aroma to food and beverages. In

Scientific Research Applications

Protective Reagent Application

3-Acetylbenzaldehyde and its derivatives have been studied for their use in selective reduction processes. In one study, 4-Acetylbenzaldehyde was selectively reduced using a combination of a protective group and solid supports, demonstrating a method for protecting the formyl group during chemical reactions (Chihara, Wakabayashi, & Taya, 1981).

Synthesis of Derivatives

Research has been conducted on the synthesis of novel derivatives from acetylbenzaldehydes. For example, a study reported an acid-promoted 2-component Mannich annulation reaction of acetylbenzaldehydes and secondary amines, leading to the synthesis of 3-aminoindan-1-one derivatives (Zhang et al., 2019).

Photoreactivity Studies

Studies have also focused on the photo-isomerization of o-acetylbenzaldehyde derivatives. One such study investigated the photoformation of a phthalide from o-acetylbenzaldehyde, revealing insights into the isomerization process and intermediate formations (Fröbel et al., 2015).

Kinetic Studies and Atmospheric Impact

Kinetics and atmospheric reaction products of aromatic carbonyl compounds, including acetylbenzaldehydes, have been studied. These studies provide valuable information about the environmental impact and reaction behaviors of these compounds (Wang, Arey, & Atkinson, 2006).

Catalysis and Selective Reduction

Research has been conducted on the selective reduction of aldehydes and ketones, including acetylbenzaldehydes, to their corresponding alcohols using environmentally friendly reagents (Li et al., 2021).

Continuous Flow Technique for Chemoselective Synthesis

The chemoselective protection of acetylbenzaldehydes has been explored using continuous flow techniques, demonstrating an efficient method for synthesizing derivatives in high yields (Wiles, Watts, & Haswell, 2007).

properties

IUPAC Name

3-acetylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFUJVNBRCKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349178
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzaldehyde

CAS RN

41908-11-6
Record name 3-Acetylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41908-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-acetylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
P Di Gennaro, S Bernasconi, F Orsini, E Corretto… - Tetrahedron …, 2010 - Elsevier
… Using 3-acetylbenzaldehyde 2 we expected three different products: 1-[3-(hydroxymethyl)phenyl]ethanone, 3-(1-hydroxyethyl)benzaldehyde 4, and 1-[3-(hydroxymethyl)phenyl]ethanol …
Number of citations: 19 www.sciencedirect.com
DN Shah, NM Shah - The Journal of Organic Chemistry, 1954 - ACS Publications
… 7-hydroxy-8-acetylcoumarin either by condensing 2-acetylresorcinol with malic acid in the presence of sulfuric acid or by the Perkin reaction on 2,4-dihydroxy-3-acetylbenzaldehyde (4) …
Number of citations: 13 pubs.acs.org
S Doubková, A Marek - Journal of Labelled Compounds and …, 2019 - Wiley Online Library
… Reported is an example of the selective reduction of the aldehyde moiety of 3-acetylbenzaldehyde. What makes this technology groundbreaking is its mildness, selectivity, and …
UK Das, CS Higman, B Gabidullin, JE Hein… - ACS …, 2018 - ACS Publications
… when compared, for example, to Fe(acac) 3 -catalyzed chemoselective hydroboration of aldehydes over ketones in which poor selectivity was achieved with 3-acetylbenzaldehyde. (16) …
Number of citations: 80 pubs.acs.org
T Osako, K Torii, S Hirata, Y Uozumi - ACS Catalysis, 2017 - ACS Publications
… The flow hydrogenation of 3-acetylbenzaldehyde (1s) and 4′-acetylbiphenyl-4-carbaldehyde (1t) in various mixtures of H 2 O and EtOH (7:3 to 4:6) provided the corresponding keto …
Number of citations: 42 pubs.acs.org
D Gnanamgari, A Moores, E Rajaseelan… - …, 2007 - ACS Publications
… On the basis of these results, we decided to test a substrate that contains both an aldehyde and a ketone functionality within the same molecule, namely 3-acetylbenzaldehyde (Scheme …
Number of citations: 208 pubs.acs.org
M Pandrala, A Resendez, SV Malhotra - Journal of Catalysis, 2019 - Elsevier
… Of particular note, the reduction of 4- and 3-acetylbenzaldehyde was achieved in 85% and 80… For example, when the reduction of 3-acetylbenzaldehyde was conducted in basic pH (∼…
Number of citations: 8 www.sciencedirect.com
E Cho, TH Kim - Tetrahedron Letters, 2014 - Elsevier
… Electron-poor aldehydes such as 2-chlorobenzaldehyde, 3-nitrobenzaldehyde, and 3-acetylbenzaldehyde proceeded smoothly with cyclohexanone, producing high quantitative yields (…
Number of citations: 16 www.sciencedirect.com
G Jeromin, E Huber - 2022 - chemrxiv.org
The selective reduction of a keto group in the presence of an aldehyde group with a superabsorbed alcohol dehydrogenase in an organic solvent is described. Remarkably a high …
Number of citations: 1 chemrxiv.org
SR Tamang, M Findlater - The Journal of Organic Chemistry, 2017 - ACS Publications
… H NMR analysis of the intramolecular hydroboration of 3-acetylbenzaldehyde (6) showed selectivity for the aldehyde over the ketone. A mixture of products was observed: 3-…
Number of citations: 97 pubs.acs.org

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